An In-depth Technical Guide to the Synthesis of Tazarotene
An In-depth Technical Guide to the Synthesis of Tazarotene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazarotene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of psoriasis, acne vulgaris, and photoaging. Its therapeutic efficacy is intrinsically linked to its unique molecular architecture, characterized by a thiochromane moiety linked to a nicotinic acid ester via an acetylenic bond. This technical guide provides a comprehensive overview of the primary synthetic pathways for tazarotene, detailing the starting materials, key chemical transformations, and experimental protocols. The information is presented to support research, development, and optimization of tazarotene synthesis.
Introduction
Tazarotene (ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate) is a prodrug that is rapidly converted in vivo to its active metabolite, tazarotenic acid. This active form exhibits selective affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating gene expression to control cell proliferation and differentiation.[1] The synthesis of this acetylenic retinoid has evolved, with newer methods offering improved efficiency and safety profiles over earlier approaches. This document outlines two principal synthetic routes, with a focus on a more recent and advantageous pathway involving an S-oxide intermediate.
Retrosynthetic Analysis
The core structure of tazarotene can be disconnected at the acetylenic C-C bond, suggesting a Sonogashira cross-coupling reaction as the key bond-forming step. This retrosynthetic approach identifies two primary building blocks: a substituted thiochromane entity and a pyridine (B92270) derivative.
Diagram of Retrosynthetic Analysis of Tazarotene
Caption: Retrosynthetic analysis of Tazarotene.
Synthetic Pathways
Pathway 1: The Original Approach via 4,4-Dimethyl-6-acetylthiochromane
One of the earlier and widely recognized synthetic routes to tazarotene commences with the formation of the thiochromane ring system.[1]
Diagram of Tazarotene Synthesis Pathway 1
Caption: Original synthetic pathway to Tazarotene.
The key steps in this pathway are:
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Alkylation: Thiophenol is alkylated with dimethylallyl bromide to form a thioether.[1]
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Friedel-Crafts Cyclization: The thioether undergoes an intramolecular cyclization to yield the thiopyran ring system.[1]
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Acylation: The thiopyran is acylated with acetyl chloride to introduce a methyl ketone group.[1]
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Formation of Acetylene: The methyl ketone is converted to its enol phosphate, which then eliminates diethyl phosphite (B83602) to form the terminal acetylene, 4,4-dimethyl-6-ethynylthiochromane.[1]
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Sonogashira Coupling: The final step involves a palladium-catalyzed Sonogashira coupling between the synthesized acetylene and ethyl 6-chloronicotinate to afford tazarotene.[1]
Pathway 2: An Improved Synthesis via an S-Oxide Intermediate
A more recent and efficient synthesis of tazarotene has been developed to circumvent some of the challenges of the original route. This pathway utilizes a highly crystalline S-oxide intermediate, which facilitates purification and improves yields.[2][3]
Diagram of Tazarotene Synthesis Pathway 2
Caption: Improved Tazarotene synthesis via an S-oxide.
The key transformations in this improved pathway include:
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Formation of the S-Oxide Intermediate: The synthesis begins with the preparation of 4,4-dimethyl-6-bromothiochromane-S-oxide from 4-bromothiophenol and 3,3-dimethyl-allyl bromide.[2][3]
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Palladium-Catalyzed Coupling: This key intermediate undergoes a palladium-catalyzed coupling reaction with 2-methyl-3-butyn-2-ol.[2][3]
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Elimination: The resulting adduct is treated with a base to eliminate acetone (B3395972) and form 4,4-dimethyl-6-ethynylthiochromane-S-oxide.[2]
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Sonogashira Coupling: A Sonogashira coupling with ethyl 6-chloronicotinate yields the highly crystalline tazarotene-S-oxide.[2][3] The crystallinity of this intermediate is a significant advantage, allowing for easy purification.[2]
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Deoxygenation: The final step is the deoxygenation of the S-oxide to afford tazarotene.[2][3]
Starting Materials
The following table summarizes the key starting materials for the synthesis of tazarotene.
| Pathway | Starting Material | Function |
| 1 | Thiophenol | Source of the thioether and sulfur for the thiochromane ring.[1] |
| 1 | Dimethylallyl bromide | Provides the carbon framework for the dimethyl-substituted portion of the thiochromane ring.[1] |
| 1 | Acetyl chloride | Acylating agent to introduce the ketone functionality.[1] |
| 1 | Diethyl chlorophosphate | Used to form the enol phosphate intermediate.[1] |
| 1 & 2 | Ethyl 6-chloronicotinate | Provides the nicotinic acid ester moiety.[1][2][3] |
| 2 | 4-Bromothiophenol | A key building block for the brominated thiochromane intermediate.[2][3] |
| 2 | 3,3-Dimethyl-allyl bromide | Source of the dimethylallyl group.[2][3] |
| 2 | 2-Methyl-3-butyn-2-ol | A protected form of acetylene used in the coupling reaction.[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the synthesis of tazarotene via the S-oxide pathway.
Preparation of 4,4-dimethyl-6-(3-hydroxy-3-methyl-but-1-ynyl)-thiochromane-S-oxide (Adduct 7)
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Procedure: In a suitable reaction vessel, 4,4-dimethyl-6-bromothiochromane-S-oxide (7.94 g, 29.0 mmol) is dissolved in dimethoxyethane (120 ml). To this solution, water (55 ml), potassium carbonate (10.01 g, 72.45 mmol), copper(I) iodide (0.22 g, 1.16 mmol), triphenylphosphine (B44618) (0.60 g, 2.32 mmol), and 10% (w/w) palladium on carbon (0.62 g, 0.58 mmol) are added successively. The mixture is stirred for 30 minutes at room temperature. 2-Methyl-3-butyn-2-ol (7.1 ml, 72.45 mmol) is then added, and the reaction mixture is heated at 80°C for 5 hours. After cooling, the mixture is filtered through Celite, diluted with water (400 ml), and extracted with ethyl acetate (B1210297) (2 x 300 ml).[2][3]
Preparation of 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8)
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Procedure: Adduct (7) (32.86 g, 119.1 mmol) is dissolved in toluene (B28343) (400 ml). 60% sodium hydride (400 mg, 16.7 mmol) is added in small portions with stirring. The reaction mixture is heated to 110°C for 1 hour, during which a toluene/acetone mixture is distilled off (200 ml). After cooling, the mixture is concentrated in vacuo, taken up with ether (400 ml), and washed with 1M potassium carbonate solution, water, and saturated sodium chloride solution. The organic phase is dried, filtered, and concentrated to yield the desired product.[2]
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Yield: 21.7 g (84%).[2]
Preparation of Tazarotene-S-oxide (4)
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Procedure: A solution of 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) (21.7 g, 99.54 mmol), ethyl 6-chloronicotinate (3) (21.24 g, 114.5 mmol), and triethylamine (B128534) (60 ml) in N,N-dimethylformamide (400 ml) is prepared. To this, copper(I) iodide (2.37 g, 12.44 mmol) and bis(triphenylphosphine)palladium(II) dichloride (5.93 g, 8.46 mmol) are added under a nitrogen atmosphere. The reaction mixture is heated at 50°C with stirring for 3 hours. After cooling, the mixture is diluted with ethyl acetate (600 ml) and washed with water. The aqueous phases are re-extracted with ethyl acetate (2 x 200 ml).[3]
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Yield: 80-85% as a crystalline solid after purification.[2]
Preparation of Tazarotene (1) from Tazarotene-S-oxide (4)
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Procedure: Tazarotene-S-oxide (4) (29.0 g, 79.0 mmol) is dissolved in N,N-dimethylformamide (500 ml) and cooled to -20°C. Phosphorus trichloride (B1173362) (6.9 ml, 79.0 mmol) is added, and the mixture is stirred for 1 hour. The reaction is then diluted with ethyl acetate (400 ml) and washed with a saturated sodium chloride solution and water. The organic phase is dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting solid is purified by column chromatography and crystallized from hexane.[2]
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Yield: 16.4 g (59%).[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the improved synthesis of tazarotene.
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Elimination | Adduct (7) | 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) | 84 | [2] |
| Sonogashira Coupling | 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) | Tazarotene-S-oxide (4) | 80-85 | [2] |
| Deoxygenation | Tazarotene-S-oxide (4) | Tazarotene (1) | 59 | [2] |
Conclusion
The synthesis of tazarotene has been significantly refined since its inception. The pathway proceeding through a crystalline S-oxide intermediate offers notable advantages in terms of purification and overall efficiency. This technical guide provides researchers and drug development professionals with a detailed understanding of the synthetic strategies for tazarotene, including actionable experimental protocols and quantitative data. Further research may focus on the development of even more streamlined and environmentally benign synthetic routes.
